Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate: Structural Profiling and Applications in Advanced Cross-Coupling Methodologies
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate: Structural Profiling and Applications in Advanced Cross-Coupling Methodologies
Executive Summary
In the landscape of modern synthetic organic chemistry and drug development, the strategic selection of electrophilic building blocks dictates the efficiency of complex molecule assembly. Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) stands out as a highly privileged scaffold. By combining an electron-deficient isophthalate core with a trifluoromethanesulfonate (triflate) leaving group, this compound serves as a premier substrate for transition-metal-catalyzed cross-coupling reactions.
This technical guide provides an in-depth analysis of its physicochemical properties, syntheses, and critical applications in generating advanced supramolecular ligands (such as metal-organic framework precursors) and pharmaceutical intermediates.
Physicochemical Profiling & Structural Causality
Understanding the reactivity of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate requires analyzing the synergistic electronic effects of its functional groups. The two methyl ester groups at the 1- and 3-positions exert a strong electron-withdrawing effect via both resonance and induction. When combined with the highly electronegative triflate group at the 5-position, the aromatic ring becomes profoundly electron-deficient.
This electron deficiency lowers the activation energy required for the oxidative addition of electron-rich, low-valent transition metals (e.g., Pd(0) or Ni(0)) into the C–O bond. Consequently, this aryl triflate frequently outperforms standard aryl bromides in cross-coupling kinetics.
Quantitative Data: Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Formula | C₁₁H₉F₃O₇S | High fluorine content increases lipophilicity. |
| Molecular Weight | 342.24 g/mol | Standardized for stoichiometric calculations. |
| CAS Registry Number | 168619-21-4 | Unique identifier for procurement and safety tracking. |
| Physical State | Solid / Crystalline powder | Facilitates easy weighing and benchtop handling. |
| Leaving Group | -OTf (Triflate) | pKa of conjugate acid (TfOH) is ~ -14, making it a superb leaving group. |
Comparative Leaving Group Reactivity in Palladium Catalysis
To contextualize the utility of the triflate moiety, the table below summarizes the relative reactivity of common aryl electrophiles during the oxidative addition step of cross-coupling reactions.
| Aryl Electrophile (Ar-X) | Relative Reactivity | Bond Dissociation Energy | Mechanistic Note |
| Ar-I (Iodide) | Very High | ~65 kcal/mol | Fastest oxidative addition; prone to side reactions. |
| Ar-OTf (Triflate) | High | Polarized C-O bond | Excellent balance of stability and high reactivity. |
| Ar-Br (Bromide) | Moderate | ~81 kcal/mol | Standard benchmark; requires elevated temperatures. |
| Ar-Cl (Chloride) | Low | ~96 kcal/mol | Requires specialized, electron-rich bulky ligands. |
Synthesis of the Core Scaffold: The Triflation Protocol
The synthesis of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is achieved via the triflation of commercially available dimethyl 5-hydroxyisophthalate.
Self-Validating Experimental Methodology
Note: Triflating agents are highly reactive. This protocol is designed with built-in validation steps to ensure high yields and prevent hydrolysis.
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Preparation & Inert Atmosphere: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 5-hydroxyisophthalate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Causality: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive trifluoromethanesulfonic anhydride (Tf₂O) reagent.
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Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
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Causality: Pyridine acts as an acid scavenger. It neutralizes the triflic acid (TfOH) byproduct generated during the reaction, preventing the acidic cleavage of the newly formed triflate or the ester groups. The 0 °C temperature controls the exothermic nature of the subsequent addition.
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Triflation: Dropwise, add Tf₂O (1.2 equivalents) via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar phenol spot (low Rf) and the emergence of a less polar spot (high Rf) validates the conversion.
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Aqueous Workup: Quench the reaction carefully with ice water. Extract the aqueous layer with DCM. Wash the combined organic layers with cold 1N HCl.
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Causality: The cold 1N HCl wash is critical; it protonates any residual pyridine, rendering it water-soluble and easily removed from the organic phase.
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Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure triflate.
Key Application: Sonogashira Coupling for Advanced Materials
A primary application of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is its use as a precursor for supramolecular metallogels and Metal-Organic Frameworks (MOFs). As demonstrated in the synthesis of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) , the triflate undergoes a highly efficient Sonogashira cross-coupling.
Workflow from phenol precursor to advanced triazole ligands via Sonogashira coupling.
Sonogashira Protocol for Dimethyl 5-ethynylisophthalate
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Reagent Loading: In a Schlenk tube, combine Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).
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Solvent System: Add anhydrous DMF and Triethylamine (Et₃N) (3.0 eq).
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Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and facilitates the generation of the active Pd(0) species from the Pd(II) precatalyst.
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Degassing (Crucial Step): Perform three freeze-pump-thaw cycles.
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Validation: Oxygen must be rigorously excluded. If oxygen is present, the CuI will catalyze the Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.
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Coupling: Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq) dropwise. Heat the mixture to 65 °C for 12 hours.
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Workup: Quench with saturated aqueous NH₄Cl. The solution will turn distinctively blue, validating the successful complexation and removal of copper salts. Extract with EtOAc and purify via flash chromatography.
Mechanistic Insights: Palladium-Catalyzed Cross-Couplings
Beyond Sonogashira reactions, this triflate is widely utilized in Suzuki-Miyaura, Heck, and Negishi couplings . The success of these reactions relies on the catalytic cycle of palladium, heavily influenced by the nature of the triflate.
Catalytic cycle highlighting the rapid oxidative addition of the electron-deficient aryl triflate.
Causality in the Catalytic Cycle: The rate-determining step in many cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the Ar–X bond. Because the triflate group is highly electron-withdrawing, it depletes electron density from the ipso-carbon of the isophthalate ring. This makes the carbon highly susceptible to nucleophilic attack by the electron-rich Pd(0) center, accelerating the formation of the Aryl-Pd(II)-OTf intermediate.
Handling, Stability, and Storage Protocols
To maintain the scientific integrity of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate, strict storage protocols must be adhered to. Triflates are inherently electrophilic and can be susceptible to nucleophilic attack by water (hydrolysis) over prolonged periods.
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Storage Environment: Store at 2–8 °C (refrigerated) in a tightly sealed, dark amber glass vial.
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Atmospheric Control: The headspace of the storage container must be backfilled with dry argon or nitrogen.
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Self-Validating Check: Before use in highly sensitive catalytic reactions, perform a rapid ¹H-NMR scan. The presence of a singlet at ~8.7 ppm and a doublet at ~8.1 ppm confirms the intact isophthalate core, while any emergence of a broad singlet at ~9.5 ppm (phenolic -OH) indicates degradation via hydrolysis.
Conclusion
Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is a cornerstone reagent in modern organic synthesis. Its unique structural topology—combining the electron-withdrawing power of two ester groups with the exceptional leaving ability of a triflate—renders it an ideal substrate for a myriad of transition-metal-catalyzed cross-couplings. By adhering to rigorous, self-validating protocols for its synthesis and handling, researchers can leverage this compound to unlock complex molecular architectures, ranging from targeted pharmaceutical APIs to advanced hydrogels and metal-organic frameworks.
References
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Tautz, M., et al. "5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels." ACS Omega, 2019, 4(1), 2211-2218.[Link][1]
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Häring, M., et al. "Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery." Molecular Pharmaceutics, 2018, 15(8), 2963-2972.[Link][2]
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Hofmayer, M. "Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics." LMU München Dissertation, 2020.[Link][3]
